molecular formula C8H11ClN2O2S B2590150 2-Chloro-N-[1-(3-methoxy-1,2-thiazol-5-yl)ethyl]acetamide CAS No. 2294753-44-7

2-Chloro-N-[1-(3-methoxy-1,2-thiazol-5-yl)ethyl]acetamide

Cat. No.: B2590150
CAS No.: 2294753-44-7
M. Wt: 234.7
InChI Key: KOBCJFCHIZOIAV-UHFFFAOYSA-N
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Description

2-Chloro-N-[1-(3-methoxy-1,2-thiazol-5-yl)ethyl]acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[1-(3-methoxy-1,2-thiazol-5-yl)ethyl]acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the thiazole ring using methyl iodide in the presence of a base such as potassium carbonate.

    Acetylation: The final step involves the acetylation of the thiazole derivative with chloroacetyl chloride in the presence of a base like triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[1-(3-methoxy-1,2-thiazol-5-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the chloro group or to modify the thiazole ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents such as tetrahydrofuran.

Major Products

    Nucleophilic Substitution: Formation of substituted thiazole derivatives.

    Oxidation: Formation of thiazole sulfoxides or sulfones.

    Reduction: Formation of dechlorinated or modified thiazole derivatives.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[1-(3-methoxy-1,2-thiazol-5-yl)ethyl]acetamide involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug containing a thiazole ring.

    Ritonavir: An antiretroviral drug with a thiazole moiety.

    Abafungin: An antifungal drug with a thiazole structure.

Uniqueness

2-Chloro-N-[1-(3-methoxy-1,2-thiazol-5-yl)ethyl]acetamide is unique due to the presence of the chloro and methoxy substituents on the thiazole ring, which can influence its biological activity and chemical reactivity. These substituents can enhance its interaction with biological targets and improve its pharmacokinetic properties compared to other thiazole derivatives .

Properties

IUPAC Name

2-chloro-N-[1-(3-methoxy-1,2-thiazol-5-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O2S/c1-5(10-7(12)4-9)6-3-8(13-2)11-14-6/h3,5H,4H2,1-2H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOBCJFCHIZOIAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=NS1)OC)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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